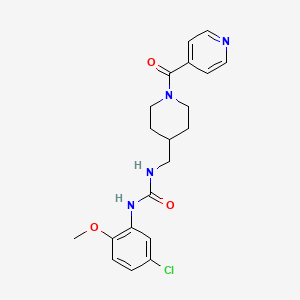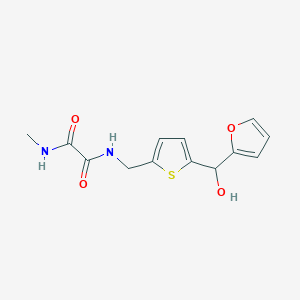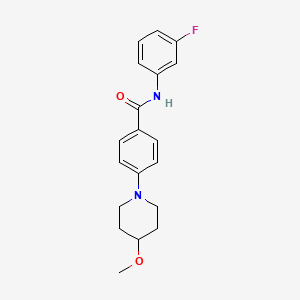
N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as FPBM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have an impact on various biochemical and physiological processes in the body, making it a promising candidate for further research.
Applications De Recherche Scientifique
Discovery and Application in Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including structures similar to the compound of interest, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma models, highlighting their potential in cancer therapy research (Schroeder et al., 2009).
Imaging and Diagnostic Applications
Derivatives structurally related to the compound of interest have been utilized as molecular imaging probes. For instance, fluorine-18 labeled benzamide analogues have shown promise in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), indicating potential applications in diagnostic imaging and tumor characterization (Tu et al., 2007).
Synthesis and Chemical Process Development
The synthesis of related compounds, such as N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, through continuous flow processes using microreactors, demonstrates the advancement in chemical synthesis techniques, providing insights into efficient, scalable, and selective synthesis methods for complex organic compounds (Qian et al., 2010).
Antipathogenic Activity
Studies on similar benzamide derivatives have explored their antipathogenic activities, particularly against bacterial strains capable of biofilm formation. This research avenue suggests potential applications in developing novel antimicrobial agents with antibiofilm properties, addressing the growing concern of antibiotic resistance (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-14(6-8-17)19(23)21-16-4-2-3-15(20)13-16/h2-8,13,18H,9-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYCBRPPFXOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)
![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)
![N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2383536.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
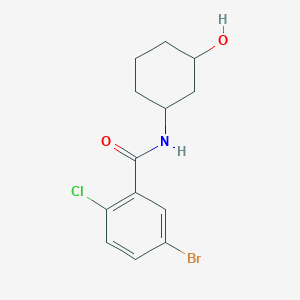
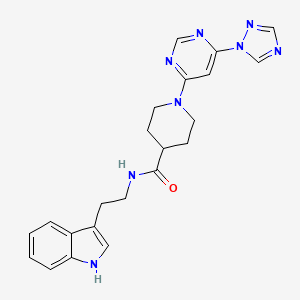
![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)
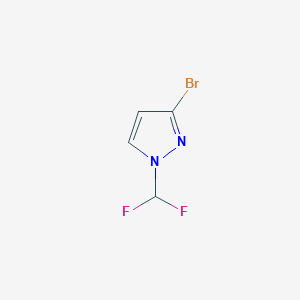
![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)
